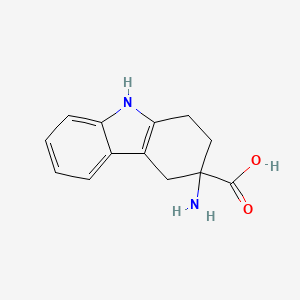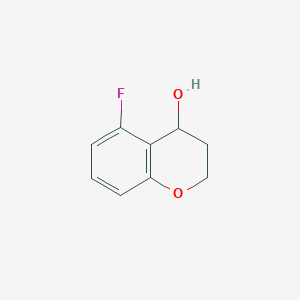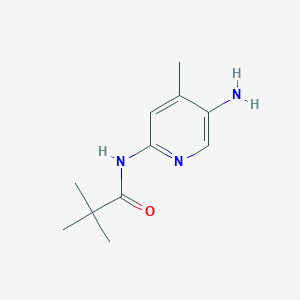
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of aminopyridines Aminopyridines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves the acylation of 5-amino-4-methyl-2-aminopyridine with trimethylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the trimethylacetyl group.
4-Aminopyridine: Known for its use in treating neurological disorders but differs in its substitution pattern.
5-Amino-2-methylpyridine: Another related compound with different substitution.
Uniqueness
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the trimethylacetyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-(5-amino-4-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) |
InChI 键 |
VFZBXBQHJPEYGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1N)NC(=O)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
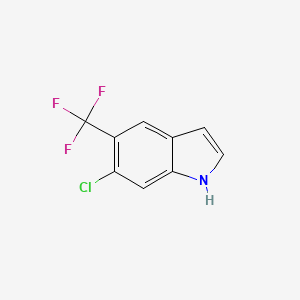
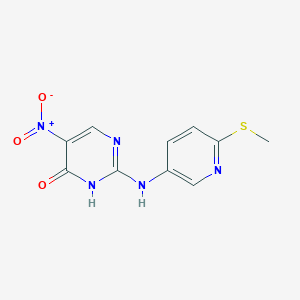
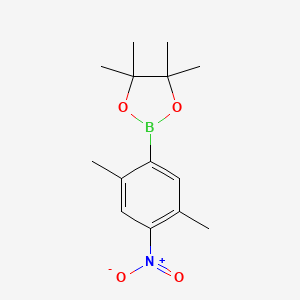
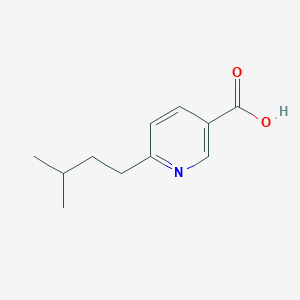
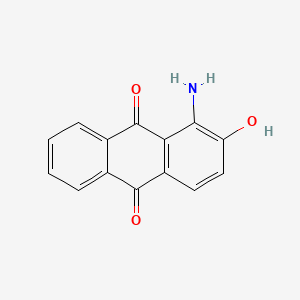
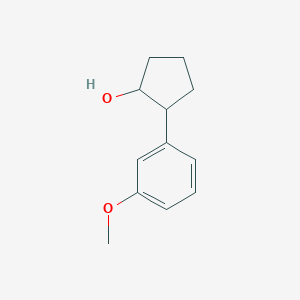
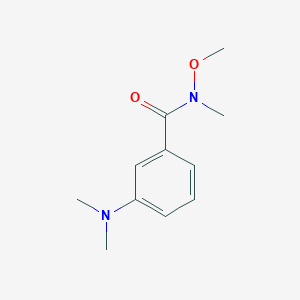
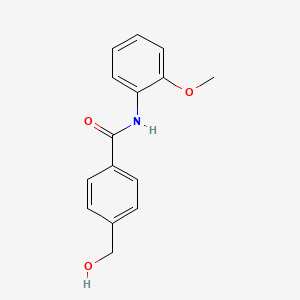
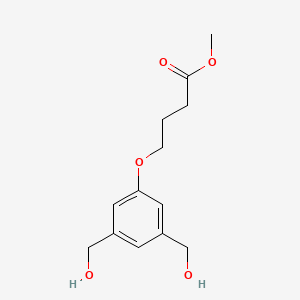
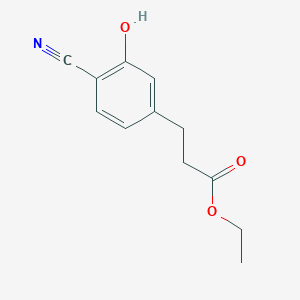

![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B8696775.png)
